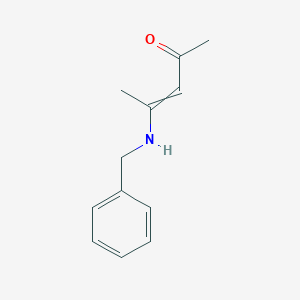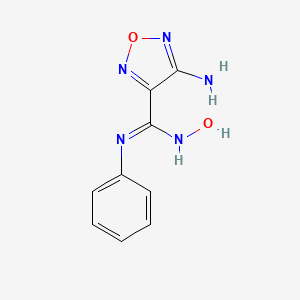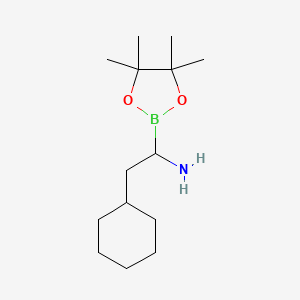
(E)-4-(benzylamino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylaminopent-3-en-2-one is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a benzylamino group attached to a pent-3-en-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzylaminopent-3-en-2-one can be synthesized through the reaction of acetylacetone with benzylamine. The reaction typically involves the use of nickel diacetate as a catalyst at a temperature of 60°C for approximately 5 minutes . The reaction proceeds without the need for a solvent, making it a relatively straightforward synthesis.
Industrial Production Methods: While specific industrial production methods for 4-Benzylaminopent-3-en-2-one are not extensively documented, the synthesis from acetylacetone and benzylamine can be scaled up for larger production. The use of nickel diacetate as a catalyst and the solvent-free nature of the reaction make it an attractive option for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylaminopent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzylaminopent-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Benzylaminopent-3-en-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
4-Benzylaminobutan-2-one: Similar structure but with a shorter carbon chain.
4-Benzylaminopent-2-en-2-one: Similar structure but with a different position of the double bond.
4-Benzylaminopent-3-en-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness: 4-Benzylaminopent-3-en-2-one is unique due to its specific arrangement of the benzylamino group and the double bond in the pent-3-en-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
4-(benzylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEZUXJOCKMERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)










